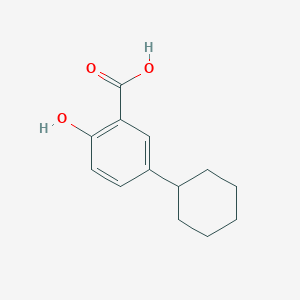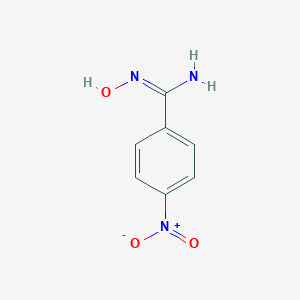
N-Hydroxy-4-nitrobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-nitrobenzimidamide is a chemical compound with the molecular formula C7H7N3O3 . It has an average mass of 182.133 Da and a monoisotopic mass of 182.032761 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidamide core with a nitro group at the 4-position and a hydroxy group attached to the nitrogen . The InChI code for the compound is1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass are 181.04874109 g/mol . The topological polar surface area is 104 Ų .Aplicaciones Científicas De Investigación
Synthesis and Application in Protein Modification
Müller and Pfleiderer (1978) developed a bifunctional amidination reagent derived from 4-hydroxybenzonitrile, which may be structurally related to N-Hydroxy-4-nitrobenzimidamide. This reagent can be incorporated into proteins and its activities can be easily determined spectroscopically. The study found that the activities of enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase were not significantly reduced after modification with the reagent. This suggests potential applications of similar compounds in protein modification without adversely affecting enzyme activities (Müller & Pfleiderer, 1978).
Biophysical Probing and Oximetry
Shen et al. (2002) examined isoindoline nitroxides, which are structurally related to this compound, for their utility in biophysical probing and oximetry in viable systems. These compounds demonstrated higher relative oxygen sensitivity and moderate metabolic rates in cells, indicating their potential usefulness in EPR studies of viable systems, especially for oximetry (Shen et al., 2002).
Protection of Hydroxyl Functions
Kukase et al. (1990) described the use of the 4-nitrobenzyl group, a component of this compound, for the protection of hydroxyl functions in organic synthesis. This group can be selectively removed in the presence of other benzyl-type protecting groups, suggesting its utility in synthetic chemistry (Kukase et al., 1990).
Antimicrobial Evaluation
Kumar et al. (2011) synthesized hydrazides structurally related to this compound and evaluated their antimicrobial activities. The presence of nitro substituents on the phenyl ring enhanced antimicrobial activity, indicating the potential of nitro-substituted compounds like this compound in antimicrobial applications (Kumar et al., 2011).
Electrochemical Studies
Silvester et al. (2006) studied the electrochemical reduction of nitro compounds, which could be related to the chemistry of this compound. This study provides insights into the electrochemical behavior of nitro compounds and their potential applications in various fields (Silvester et al., 2006).
Mecanismo De Acción
Target of Action
N-Hydroxy-4-nitro-benzamidine is a derivative of benzamidine . Benzamidine is known to be a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest .
Mode of Action
As a benzamidine derivative, N-Hydroxy-4-nitro-benzamidine likely interacts with its targets in a similar manner. It binds to the active site of trypsin and trypsin-like enzymes, preventing them from interacting with their natural substrates and thus inhibiting their activity .
Biochemical Pathways
The inhibition of trypsin and trypsin-like enzymes by N-Hydroxy-4-nitro-benzamidine can affect various biochemical pathways. These enzymes are involved in numerous biological processes, including digestion and the regulation of other enzymes. By inhibiting these enzymes, N-Hydroxy-4-nitro-benzamidine can potentially influence these processes .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid and is typically stored at temperatures between 2-8°c . Its molecular weight is 181.15 .
Result of Action
The primary result of N-Hydroxy-4-nitro-benzamidine’s action is the inhibition of trypsin and trypsin-like enzymes. This can lead to a decrease in the digestion of proteins and the regulation of other enzymes, potentially affecting a wide range of biological processes .
Action Environment
The action of N-Hydroxy-4-nitro-benzamidine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is typically stored at low temperatures . Additionally, its solubility and absorption can be influenced by the pH of the environment .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-4-nitrobenzimidamide can be achieved through a two-step process. The first step involves the synthesis of 4-nitrobenzimidazole, which is then converted to N-Hydroxy-4-nitrobenzimidamide in the second step.", "Starting Materials": [ "o-phenylenediamine", "nitrobenzene", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-nitrobenzimidazole", "1. Nitrobenzene is reacted with o-phenylenediamine in the presence of sodium hydroxide to form 4-nitrobenzimidazole.", "2. The reaction mixture is heated at 150-160°C for 3-4 hours under reflux.", "3. The resulting solid is filtered and washed with water and dried.", "Step 2: Conversion of 4-nitrobenzimidazole to N-Hydroxy-4-nitrobenzimidamide", "1. 4-nitrobenzimidazole is dissolved in acetic acid and heated to 60°C.", "2. Hydrogen peroxide is added dropwise to the reaction mixture over a period of 30 minutes.", "3. The reaction mixture is heated at 60°C for an additional 2 hours.", "4. The reaction mixture is cooled to room temperature and sodium acetate is added to the mixture.", "5. The resulting solid is filtered and washed with water and dried to obtain N-Hydroxy-4-nitrobenzimidamide." ] } | |
Número CAS |
1613-86-1 |
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
N'-hydroxy-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) |
Clave InChI |
SRNSBDNIAKCXGI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/N)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



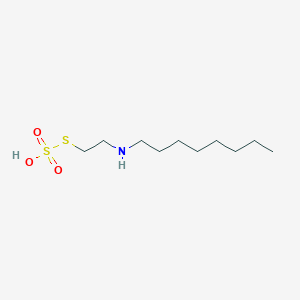
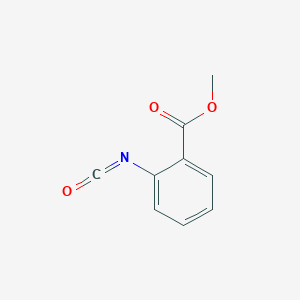
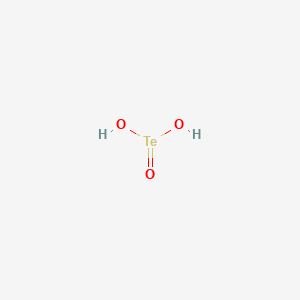

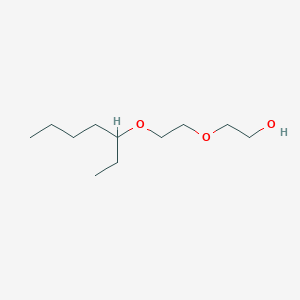

![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

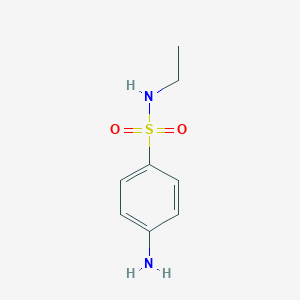

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)

